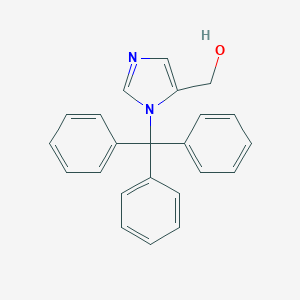

(1-Trityl-1h-imidazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c26-17-22-16-24-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFZFGRYJBNHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593621 | |

| Record name | [1-(Triphenylmethyl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172498-89-4 | |

| Record name | [1-(Triphenylmethyl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172498-89-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Trityl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1-Trityl-1H-imidazol-5-yl)methanol in Medicinal Chemistry

This compound is a key building block in the synthesis of various pharmacologically active compounds. The imidazole moiety is a common feature in many natural and synthetic bioactive molecules, including the amino acid histidine. The trityl protecting group, a bulky triphenylmethyl group, offers a strategic advantage in multi-step syntheses by selectively shielding the N-1 position of the imidazole ring, thereby directing subsequent reactions to other positions and preventing unwanted side reactions. The hydroxymethyl group at the C-5 position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the development of novel therapeutics. This guide provides a detailed exploration of the synthetic pathways leading to this compound, focusing on the underlying chemical principles and offering practical, field-proven protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

-

Route A: Post-Tritylation Functional Group Reduction. This is the most direct and commonly employed strategy. It commences with the protection of a pre-functionalized imidazole, specifically 1H-imidazole-5-carboxaldehyde, followed by the reduction of the aldehyde to the corresponding alcohol.

-

Route B: Functionalization of a Pre-Tritylated Imidazole. This pathway begins with the readily available 1-trityl-1H-imidazole. The key challenge in this approach lies in the regioselective introduction of a functional group at the C-5 position, which is then reduced to the hydroxymethyl group.

This guide will provide a detailed examination of both synthetic routes, complete with step-by-step protocols and a discussion of the critical parameters for success.

Route A: Synthesis via Protection and Subsequent Reduction

This pathway is often favored due to the commercial availability of 1H-imidazole-5-carboxaldehyde and the generally high yields of the individual steps. The overall transformation is a two-step process: N-tritylation followed by carbonyl reduction.

Step 1: N-Tritylation of 1H-Imidazole-5-carboxaldehyde

The introduction of the trityl group at the N-1 position of the imidazole ring is a crucial step that leverages the nucleophilicity of the imidazole nitrogen. The bulky nature of the trityl group provides steric hindrance, which can influence the regioselectivity of the reaction, although with 1H-imidazole-5-carboxaldehyde, the substitution predominantly occurs at the N-1 position.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to deprotonate the imidazole, enhancing its nucleophilicity without competing with the imidazole for the trityl chloride.

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal for this reaction as they effectively dissolve the reactants and do not interfere with the reaction mechanism.

-

Reaction Conditions: The reaction is typically carried out at room temperature to ensure a controlled reaction rate and minimize potential side reactions.

Experimental Protocol: Synthesis of 1-Trityl-1H-imidazole-5-carboxaldehyde

-

To a solution of 1H-imidazole-5-carboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure complete deprotonation of the imidazole.

-

To this solution, add trityl chloride (1.1 eq) portion-wise over 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation: N-Tritylation of 1H-Imidazole-5-carboxaldehyde

| Reactant/Reagent | Molar Eq. | Purpose |

| 1H-Imidazole-5-carboxaldehyde | 1.0 | Starting Material |

| Triethylamine | 1.2 | Base |

| Trityl Chloride | 1.1 | Protecting Group Source |

| N,N-Dimethylformamide | - | Solvent |

Step 2: Reduction of 1-Trityl-1H-imidazole-5-carboxaldehyde

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. For this step, sodium borohydride (NaBH₄) is a commonly used and effective reducing agent due to its mild nature and high selectivity for aldehydes and ketones.[1]

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) because it is safer to handle and the reaction can be carried out in protic solvents.

-

Solvent: A protic solvent such as methanol or ethanol is typically used for sodium borohydride reductions. It serves to dissolve the substrate and also acts as a proton source for the workup.

-

Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[1]

Experimental Protocol: Synthesis of this compound

-

Suspend 1-Trityl-1H-imidazole-5-carboxaldehyde (1.0 eq) in methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

The product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Reduction of 1-Trityl-1H-imidazole-5-carboxaldehyde

| Reactant/Reagent | Molar Eq. | Purpose |

| 1-Trityl-1H-imidazole-5-carboxaldehyde | 1.0 | Substrate |

| Sodium Borohydride | 1.5 | Reducing Agent |

| Methanol | - | Solvent |

Mandatory Visualization: Route A Workflow

Caption: Synthetic pathway for this compound via Route A.

Route B: Synthesis via Functionalization of 1-Trityl-1H-imidazole

Step 1: Regioselective Formylation of 1-Trityl-1H-imidazole

The formylation of 1-trityl-1H-imidazole can be achieved through a lithiation-formylation sequence. The bulky trityl group at N-1 directs the deprotonation to the C-2 or C-5 position. While the C-2 proton is generally more acidic, reaction conditions can be optimized to favor lithiation at the C-5 position.

Causality Behind Experimental Choices:

-

Lithiation Agent: A strong organolithium base such as n-butyllithium (n-BuLi) is required to deprotonate the imidazole ring.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for organolithium reactions.

-

Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective one-carbon electrophile for introducing a formyl group.

-

Temperature: The lithiation step is performed at low temperatures (typically -78°C) to prevent side reactions and ensure regioselectivity.

Experimental Protocol: Synthesis of 1-Trityl-1H-imidazole-5-carboxaldehyde

-

Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.

-

Stir the mixture at -78°C for 1 hour to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1-Trityl-1H-imidazole-5-carboxaldehyde

This step is identical to Step 2 in Route A. Please refer to the protocol and discussion provided in the previous section.

Mandatory Visualization: Route B Workflow

Caption: Synthetic pathway for this compound via Route B.

Purification and Characterization

Purification:

The purification of trityl-protected compounds is typically achieved by column chromatography on silica gel.[2] The lipophilic nature of the trityl group allows for good separation from more polar impurities. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Characterization:

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.0-7.5 ppm), the imidazole ring protons, and the methylene protons of the hydroxymethyl group.[3]

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbons of the trityl group, the imidazole ring, and the hydroxymethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group.

Conclusion

The synthesis of this compound is a well-established process that can be reliably achieved through the strategic application of protecting group chemistry and standard functional group transformations. The choice between the two primary synthetic routes will depend on the specific needs and resources of the research laboratory. By carefully controlling reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable synthetic intermediate in high purity, paving the way for the development of novel and complex molecular architectures in the pursuit of new therapeutic agents.

References

physicochemical properties of (1-Trityl-1h-imidazol-5-yl)methanol

An In-depth Technical Guide to the Physicochemical Properties of (1-Trityl-1h-imidazol-5-yl)methanol

Executive Summary

This compound, a key heterocyclic organic compound, serves as a pivotal intermediate in the landscape of pharmaceutical research and development. Its unique molecular architecture, featuring a bulky, acid-labile trityl protecting group on the imidazole core and a reactive hydroxymethyl functional group, makes it a versatile building block for synthesizing complex, biologically active molecules. This guide offers a comprehensive analysis of its core physicochemical properties, spectroscopic signature, and chemical reactivity. Tailored for researchers, medicinal chemists, and drug development scientists, this document synthesizes theoretical data with practical, field-proven insights into its analytical characterization and handling, ensuring a foundation of scientific integrity and experimental reliability.

Introduction and Strategic Significance

In modern synthetic chemistry, the strategic use of protecting groups is fundamental to achieving high-yield, selective transformations. This compound exemplifies this principle. The triphenylmethyl (trityl) group serves a dual purpose: it protects the N-1 position of the imidazole ring from undesired reactions and its significant steric bulk can direct reactions at other positions of the molecule.[1][2] Furthermore, its lipophilic nature often enhances the solubility of intermediates in common organic solvents, and its introduction can facilitate crystallization and purification.[2][3]

The compound is particularly valuable in medicinal chemistry, where the imidazole moiety is a well-known pharmacophore present in numerous therapeutic agents. The hydroxymethyl group at the C-5 position acts as a crucial synthetic handle, allowing for elongation or modification to build diverse molecular scaffolds.[3] This has led to its application as an intermediate in the development of novel therapeutics, including anti-cancer agents and enzyme inhibitors.[3][4] Understanding its fundamental properties is therefore critical for its effective utilization in multi-step synthetic campaigns.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The functional utility of a chemical intermediate is largely dictated by its physical properties. These parameters influence reaction conditions, solvent selection, purification strategies, and storage protocols. The properties of this compound are summarized below, based on computational data from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₀N₂O | [5][6] |

| Molecular Weight | 340.4 g/mol | [6] |

| Exact Mass | 340.157563266 Da | [6] |

| XLogP3-AA (LogP) | 3.9 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Appearance | Predicted to be a white to off-white powder | [7] |

Solubility & Stability Profile:

-

Solubility: The high calculated LogP value of 3.9 indicates significant lipophilicity, predicting good solubility in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[6] Its solubility in polar protic solvents like water is expected to be low. For applications requiring aqueous solubility, the compound can be converted to a salt, such as the hydrochloride salt, which would exhibit greater water solubility.[8]

-

Stability: The compound is generally stable under neutral and basic conditions.[2] The trityl protecting group is, by design, sensitive to acid.[1] Exposure to acidic conditions will lead to cleavage of the trityl group, liberating the free imidazole. Therefore, the compound should be stored in a cool, dry environment away from acidic vapors and reagents.[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount before its use in subsequent synthetic steps. A multi-technique approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

-

Trityl Protons: A complex multiplet in the aromatic region, typically around δ 7.1-7.5 ppm, integrating to 15 hydrogens.

-

Imidazole Protons: Two distinct singlets for the two protons on the imidazole ring.

-

Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.7 ppm, integrating to 2 hydrogens.

-

Hydroxyl Proton (-OH): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on concentration and solvent.

-

-

¹³C NMR: The carbon spectrum will corroborate the structure.

-

Trityl Carbons: Multiple signals in the aromatic region (δ 120-145 ppm) and a quaternary carbon signal for the central carbon of the trityl group.

-

Imidazole Carbons: Three distinct signals for the imidazole ring carbons.

-

Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 55-60 ppm.

-

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice due to the compound's lipophilicity.[9]

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Analysis: Insert the sample into the NMR spectrometer and acquire ¹H, ¹³C, and other relevant spectra as needed. The causality for choosing a high-resolution instrument (≥400 MHz) is to resolve the complex multiplets of the trityl group's aromatic protons.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

-

Expected Ionization: In electrospray ionization (ESI) positive mode, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 341.16.

-

Key Fragmentation: A hallmark of trityl-protected compounds is the facile loss of the trityl group to form the highly stable triphenylmethyl cation. Therefore, a prominent fragment ion at m/z 243 is a key diagnostic peak in the mass spectrum, confirming the presence of the trityl group.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. Developing a robust method is crucial for ensuring the quality of the material.

Protocol: Reverse-Phase HPLC Method Development Workflow

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining the lipophilic analyte.

-

Mobile Phase Selection: Use a binary mobile phase system:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid sharpens peaks by suppressing the ionization of residual silanols on the silica backbone.

-

Mobile Phase B: Acetonitrile (ACN) or Methanol with 0.1% of the same acid. ACN is often preferred for its lower viscosity and UV cutoff.

-

-

Isocratic Scouting: Run several isocratic methods (e.g., 60% B, 70% B, 80% B) to determine the approximate solvent strength needed to elute the compound with a reasonable retention time (k' between 2 and 10).

-

Gradient Development: Based on scouting runs, design a linear gradient. A typical starting point is a 5-95% B gradient over 20 minutes. This allows for the elution of the main peak while also separating it from potentially more or less polar impurities.

-

Optimization: Adjust the gradient slope and duration to achieve optimal resolution between the main peak and any impurities. The flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) can also be optimized to improve peak shape and reproducibility.

-

Detection: Use a UV detector set at a wavelength where the compound has strong absorbance, likely around 254 nm due to the aromatic rings.

Caption: Workflow for developing a self-validating HPLC purity method.

Chemical Reactivity and Handling

The primary chemical reactivity of interest for this molecule is the cleavage of the trityl group. This reaction is fundamental to its role as a protected intermediate.

-

Acid-Catalyzed Deprotection: The trityl group is readily removed under mild acidic conditions.[1] The mechanism proceeds via protonation of the imidazole nitrogen, followed by cleavage of the C-N bond to release the deprotected imidazole and the highly resonance-stabilized triphenylmethyl cation.[1] Common reagents for this transformation include trifluoroacetic acid (TFA) in DCM, or aqueous acetic acid.[2] The extreme stability of the carbocation is the thermodynamic driving force for this reaction.

Caption: Simplified mechanism for the acid-catalyzed deprotection.

-

Handling and Storage:

-

Storage: The compound should be stored in a tightly sealed container in a cool (0-8°C is often recommended), dry, and well-ventilated area.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and, most importantly, strong acids to prevent premature deprotection.[10]

-

Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material.

-

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical profile. Its significant lipophilicity, coupled with the acid-sensitive nature of the trityl protecting group, dictates its handling, purification, and reaction conditions. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring structural integrity and purity. A thorough understanding of these properties empowers researchers and drug development professionals to leverage this versatile molecule to its full potential in the synthesis of next-generation therapeutics.

References

-

Chem-Impex. [4-(hydroxymethyl)-1-trityl-1H-imidazole-5-yl]methanol.

-

PubChem. (1-methyl-1H-imidazol-5-yl)methanol.

-

PubChemLite. This compound.

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

-

ChemicalBook. 77134-74-8([4-(HYDROXYMETHYL)-1-TRITYL-1H-IMIDAZOL-5-YL]METHANOL) Product Description.

-

Chem-Impex. [4-(Hydroxymethyl)-1-Trityl-1H-Imidazol-5-Yl]Methanol.

-

ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.

-

Echemi. (2,3-dimethylphenyl) (1-trityl-1H-imidazol-4-yl) methanol.

-

Benchchem. Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.

-

ResearchGate. Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives.

-

Suzhou Highfine Biotech. Amino protecting group—triphenylmethyl series.

-

ResearchGate. Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis.

-

PubChem. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol.

-

Google Patents. US3767668A - Process for the production of n-trityl-imidazoles.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

-

ChemicalBook. Triphenylmethanol CAS#: 76-84-6.

-

Chem-Impex. [4-(Hydroxymethyl)-1-Trityl-1H-Imidazol-5-Yl]Methanol.

-

NIH. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

-

GuideChem. (5-Methyl-1-trityl-1H-iMidazol-4-yl)Methanol CAS NO.106147-84-6.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. chemimpex.com [chemimpex.com]

- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 5. PubChemLite - this compound (C23H20N2O) [pubchemlite.lcsb.uni.lu]

- 6. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C23H20N2O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (5-Methyl-1-trityl-1H-iMidazol-4-yl)Methanol, CasNo.106147-84-6 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 8. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Triphenylmethanol CAS#: 76-84-6 [m.chemicalbook.com]

An In-Depth Technical Guide to (1-Trityl-1h-imidazol-5-yl)methanol (CAS: 77134-74-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Trityl-1h-imidazol-5-yl)methanol, bearing the CAS number 77134-74-8, is a pivotal intermediate in the landscape of modern medicinal chemistry and pharmaceutical development. The strategic incorporation of a bulky trityl protecting group on the imidazole nitrogen provides a stable yet readily cleavable handle, facilitating complex multi-step syntheses of pharmacologically active molecules. This guide offers a comprehensive technical overview of this compound, including its chemical properties, a detailed, field-proven synthesis protocol, rigorous characterization data, and a discussion of its critical applications in drug discovery, with a focus on the synthesis of anti-cancer agents.

Introduction: The Strategic Importance of this compound

The imidazole moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] The synthesis of complex imidazole-containing molecules, however, often necessitates the protection of the imidazole nitrogen to prevent unwanted side reactions. The triphenylmethyl (trityl) group serves as an excellent choice for this purpose due to its steric bulk and acid-labile nature, which allows for selective protection and deprotection under mild conditions.[3]

This compound emerges as a highly valuable building block that combines the reactive potential of the imidazole core and a versatile hydroxymethyl group at the 5-position with the stability afforded by the N-trityl protection. This unique combination makes it a sought-after intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[4][5]

Core Attributes:

-

Enhanced Stability: The trityl group imparts significant stability to the imidazole ring, allowing for a broader range of chemical transformations on other parts of the molecule.

-

Strategic Deprotection: The acid-labile nature of the trityl group enables its removal under specific and mild conditions, often leaving other protecting groups intact.

-

Versatile Functional Handle: The hydroxymethyl group at the 5-position provides a convenient point for further chemical modifications and elaboration of the molecular structure.

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring appropriate handling and storage.

| Property | Value | Source |

| CAS Number | 77134-74-8 | [5] |

| Molecular Formula | C₂₄H₂₂N₂O₂ | [5] |

| Molecular Weight | 370.45 g/mol | [5] |

| Appearance | White to off-white powder | Generic Material Property |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Generic Material Property |

| Storage Conditions | Store at 0-8°C to maintain stability. | [5] |

Synthesis Protocol: A Validated Approach

The following protocol details a reliable method for the synthesis of this compound, adapted from established procedures for the N-tritylation and reduction of imidazole derivatives. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 1-Trityl-1H-imidazole-5-carbaldehyde

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole-5-carboxaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) to the solution to act as a non-nucleophilic base.

-

Tritylation: To the stirring solution, add trityl chloride (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 1-Trityl-1H-imidazole-5-carbaldehyde. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 1-Trityl-1H-imidazole-5-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Reduction: To the stirring solution, add sodium borohydride (NaBH₄) (1.2 - 1.5 equivalents) portion-wise, ensuring the temperature remains at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Spectroscopic Characterization

Rigorous spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound. The following data are representative of a successfully synthesized and purified product.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.50-7.20 (m, 15H): Aromatic protons of the trityl group.

-

7.15 (s, 1H): Imidazole C2-H proton.

-

6.80 (s, 1H): Imidazole C4-H proton.

-

4.65 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

1.95 (t, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent purity.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

143.5 (Ar-C): Quaternary carbons of the trityl group attached to the phenyl rings.

-

138.0 (Imidazole C2): Carbon atom at the 2-position of the imidazole ring.

-

130.0, 128.5, 128.0 (Ar-CH): Aromatic carbons of the trityl group.

-

125.0 (Imidazole C5): Carbon atom at the 5-position of the imidazole ring.

-

118.0 (Imidazole C4): Carbon atom at the 4-position of the imidazole ring.

-

75.0 (Trityl Quaternary C): The quaternary carbon of the trityl group attached to the imidazole nitrogen.

-

55.0 (-CH₂OH): Carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

-

Broad peak around 3300-3400 cm⁻¹: O-H stretching of the hydroxyl group.

-

Multiple sharp peaks between 3100-3000 cm⁻¹: Aromatic C-H stretching.

-

Peaks around 1600 and 1490 cm⁻¹: C=C stretching of the aromatic rings.

-

Strong peak around 1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

-

ESI-MS (m/z): [M+H]⁺ calculated for C₂₄H₂₃N₂O₂⁺: 371.1754; found: 371.1759.

Applications in Drug Development

This compound is a key building block in the synthesis of various biologically active molecules, with significant applications in the development of anti-cancer agents and in biochemical research.[4][5]

Synthesis of Anti-Cancer Agents

The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling the introduction of diverse functionalities. This versatility is exploited in the synthesis of complex molecules that can interact with biological targets relevant to cancer, such as kinases and other enzymes.[4]

Biochemical Research

In biochemical research, this compound serves as a valuable starting material for the synthesis of probes and inhibitors for studying enzyme mechanisms and protein-protein interactions. The imidazole core can act as a ligand for metal ions in metalloenzymes or participate in hydrogen bonding interactions within active sites.

Deprotection of the Trityl Group

The removal of the trityl group is a critical step in many synthetic sequences. The acid-labile nature of the trityl group allows for its selective cleavage under mild acidic conditions.

Deprotection Workflow

Caption: General workflow for the deprotection of the trityl group.

Experimental Protocol for Deprotection

-

Reaction Setup: Dissolve the N-tritylated imidazole derivative in a suitable solvent such as dichloromethane (DCM).

-

Acid Addition: Add a mild acid, such as trifluoroacetic acid (TFA) (typically 5-10% v/v in DCM) or 80% aqueous acetic acid, to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor the progress by TLC. The deprotection is usually complete within a few hours.

-

Work-up: Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The deprotected product can be purified by column chromatography or crystallization.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling any chemical compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[5]

Conclusion

This compound is a strategically important and versatile building block in organic synthesis, particularly in the field of drug discovery. Its unique combination of a protected imidazole core and a reactive hydroxymethyl group provides chemists with a powerful tool for the construction of complex, biologically active molecules. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and effectively utilize this compound in their synthetic endeavors.

References

- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 118.

- Shalmali, Kumar, A., & Rai, A. K. (2016). Imidazole and its biological activities: A review. Rasayan Journal of Chemistry, 9(4), 575-591.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

PubChem. (n.d.). [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. Retrieved from [Link]

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

- Preti, D., et al. (2010). Synthesis and biological evaluation of 1,5-disubstituted-1H-imidazole derivatives as potent and selective inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 53(21), 7593-7606.

Sources

A-Comprehensive-Technical-Guide-to-the-Molecular-Structure-of-(1-Trityl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This guide provides an in-depth analysis of a key synthetic building block, (1-Trityl-1H-imidazol-5-yl)methanol .

This molecule combines three critical chemical motifs: the versatile imidazole core, a reactive hydroxymethyl group that serves as a synthetic handle, and a bulky trityl protecting group. Understanding the precise molecular architecture and chemical behavior of this intermediate is paramount for its effective use in the multi-step synthesis of complex, biologically active compounds. This document will detail its structure, physicochemical properties, and the analytical methodologies required for its unequivocal identification, providing a foundational resource for researchers in organic synthesis and pharmaceutical development.

A crucial point of clarification is the nomenclature. While this guide focuses on the 5-yl isomer as requested, much of the available public data, including the primary PubChem entry (CID 382182), refers to the regioisomeric (1-Trityl-1H-imidazol-4-yl)methanol . The synthesis and characterization protocols discussed herein are designed to address and resolve this isomeric ambiguity.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for handling, reaction setup, and purification.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source / Note |

| IUPAC Name | This compound | --- |

| Synonyms | (1-(Triphenylmethyl)-1H-imidazol-5-yl)methanol | --- |

| CAS Number | 33769-07-2 | Note: This CAS number is most frequently associated with the 4-yl isomer. A distinct CAS for the 5-yl isomer is not widely indexed. Researchers should verify the identity of commercial materials. |

| Molecular Formula | C₂₃H₂₀N₂O | --- |

| Molecular Weight | 340.42 g/mol | --- |

| Appearance | Expected to be a white to off-white solid | [4] |

| XLogP3-AA | 3.9 | Computed for isomer (PubChem CID: 382182) |

| Hydrogen Bond Donor Count | 1 | Computed for isomer (PubChem CID: 382182) |

| Hydrogen Bond Acceptor Count | 2 | Computed for isomer (PubChem CID: 382182) |

Section 2: The Molecular Architecture

The structure of this compound is a deliberate combination of functional components, each with a specific role.

-

The Imidazole Core : This five-membered aromatic heterocycle contains two nitrogen atoms, giving it both weakly acidic (N1-H in the unprotected form) and basic (N3) properties. Its electron-rich nature makes it a key pharmacophore in many drugs, capable of participating in hydrogen bonding and coordinating with metallic centers in enzymes.[1]

-

The Trityl (Triphenylmethyl) Protecting Group : Attached to the N-1 position, the trityl group is a sterically demanding protecting group.

-

Expertise & Causality : The primary reason for using a trityl group is to selectively block the reactivity of the N-1 nitrogen. Its significant bulk prevents unwanted side reactions at this position during subsequent synthetic transformations on other parts of the molecule. It is notably stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions, providing an orthogonal protection strategy. This acid-lability is a key feature for its planned removal later in a synthetic sequence.

-

-

The Hydroxymethyl (-CH₂OH) Functional Group : Positioned at C-5, this primary alcohol is the molecule's key point of reactivity. It serves as a versatile synthetic handle, allowing for a wide range of subsequent chemical modifications, such as:

-

Oxidation to an aldehyde or carboxylic acid.

-

Esterification or etherification.

-

Conversion to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution.

-

Section 3: Synthesis and Regioselectivity

The synthesis of this compound requires a controlled approach to ensure the correct regiochemical outcome. The primary challenge lies in the selective protection of the desired nitrogen in the tautomeric precursor, 4(5)-hydroxymethylimidazole.

Proposed Synthetic Protocol

This protocol outlines a standard laboratory procedure for the N-tritylation of 4(5)-hydroxymethylimidazole.

-

Reagent Preparation : In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve 4(5)-hydroxymethylimidazole (1.0 eq) in a suitable anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Base Addition : Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA), to the solution.

-

Trustworthiness : The base is critical. It acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction. Without it, the acidic byproduct would protonate the imidazole ring, deactivating it towards the desired reaction and potentially causing undesired side reactions.

-

-

Tritylation : Slowly add a solution of trityl chloride (TrCl, 1.05 eq) in the same anhydrous solvent to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification :

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product will be a mixture of the 4-yl and 5-yl isomers. Purify this mixture using column chromatography on silica gel to isolate the desired this compound isomer.

-

Section 4: Spectroscopic and Structural Elucidation

Unequivocal identification of the correct isomer requires a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the 4-yl and 5-yl isomers in solution.[5][6][7]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | H2 (imidazole) | ~7.5 - 7.7 | Singlet (s) | Proton at C2 of the imidazole ring. |

| H4 (imidazole) | ~6.8 - 7.0 | Singlet (s) | Proton at C4 of the imidazole ring. | |

| Ar-H (trityl) | ~7.1 - 7.4 | Multiplet (m) | 15 protons from the three phenyl rings. | |

| -CH ₂OH | ~4.6 - 4.8 | Singlet (s) or Doublet (d) | Methylene protons. May be a singlet or a doublet if coupled to the OH proton. | |

| -CH₂OH | Variable | Broad Singlet (br s) | Alcohol proton, exchangeable with D₂O. | |

| ¹³C NMR | C (trityl quaternary) | ~75 - 80 | Singlet | The sp³ carbon attached to three phenyl rings and N1. |

| -C H₂OH | ~55 - 60 | Singlet | Methylene carbon. | |

| C4 (imidazole) | ~118 - 122 | Singlet | CH carbon of the imidazole ring. | |

| C5 (imidazole) | ~133 - 137 | Singlet | Carbon bearing the -CH₂OH group. | |

| C2 (imidazole) | ~138 - 142 | Singlet | CH carbon of the imidazole ring. | |

| Ar-C (trityl) | ~127 - 130, ~143-145 | Multiple Singlets | Aromatic carbons of the phenyl rings. |

-

Self-Validation : The key to distinguishing the 5-yl from the 4-yl isomer lies in the chemical shifts of the imidazole protons (H2 and H4). Their precise locations and the absence of the H5 proton signal confirm the substitution pattern. 2D NMR techniques like HMBC and HSQC would provide definitive correlation data to confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.

-

Expected Fragmentation : The most characteristic fragmentation pathway for this molecule is the facile cleavage of the N-C(trityl) bond. This generates the highly stable triphenylmethyl (trityl) cation.

-

[C(C₆H₅)₃]⁺ : A very strong peak is expected at m/z = 243 . The observation of this intense peak is a hallmark of a trityl-containing compound and serves as a powerful diagnostic tool.

-

Molecular Ion : A peak for the molecular ion [M]⁺ at m/z = 340 or the protonated molecule [M+H]⁺ at m/z = 341 should also be observable, confirming the overall mass.

-

X-Ray Crystallography

-

Authoritative Grounding : The technique yields precise atomic coordinates, from which all bond lengths, bond angles, and torsional angles can be calculated. This would irrefutably confirm the C5 substitution pattern and reveal the solid-state conformation, including the spatial orientation of the bulky trityl group relative to the imidazole plane.[10][11]

Section 5: Role in Medicinal Chemistry and Drug Development

This compound is not typically a final drug product but rather a crucial intermediate. Its structure is designed for utility.

-

Protected Core : The trityl-protected imidazole allows for chemistry to be performed on the hydroxymethyl group without affecting the imidazole N-H.

-

Reactive Handle : The -CH₂OH group is transformed into other functionalities to build the target molecule.

-

Deprotection : In a late-stage step, the acid-labile trityl group is removed to reveal the N-H of the imidazole, which may be critical for biological activity (e.g., as a hydrogen bond donor).

Conclusion

This compound is a strategically designed molecule of significant value to synthetic and medicinal chemists. Its molecular structure, characterized by a protected imidazole core and a reactive hydroxymethyl group, makes it an ideal building block for constructing complex pharmaceutical agents. The inherent challenge of its synthesis—the formation of regioisomers—necessitates the use of robust analytical techniques such as NMR spectroscopy for proper identification. Definitive structural proof via X-ray crystallography remains the gold standard. A thorough understanding of this molecule's architecture and chemical properties, as detailed in this guide, is essential for its successful application in the advancement of drug discovery programs.

References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (5-Methyl-1-trityl-1H-iMidazol-4-yl)Methanol, CasNo.106147-84-6 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of (1-Trityl-1h-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Trityl-1h-imidazol-5-yl)methanol is an imidazole-containing organic compound with significant potential in pharmacological research. While direct studies on its specific mechanism of action are not extensively published, its structural features, particularly the imidazole core and the bulky trityl group, provide strong indications of its biological activities. This guide synthesizes information from related compounds and the known pharmacology of imidazole derivatives to propose a primary mechanism of action centered on the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase, a key regulator of inflammatory responses. Furthermore, this document outlines detailed experimental protocols to rigorously validate this proposed mechanism and discusses alternative potential biological targets.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a fundamental heterocyclic moiety present in a vast array of biologically active molecules, including the essential amino acid histidine.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including antifungal, antibacterial, and anti-inflammatory agents.[2] The versatility of the imidazole core allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects.[3][4]

This compound incorporates a bulky trityl (triphenylmethyl) group at the N1 position of the imidazole ring. This trityl group is not merely a protecting group; its significant steric hindrance is anticipated to play a crucial role in the molecule's interaction with its biological targets, potentially enhancing selectivity and potency.[5] This compound is recognized as a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents and for exploring enzyme inhibition.[6][7]

Proposed Core Mechanism of Action: Inhibition of p38 MAP Kinase

Based on extensive research into imidazole-based compounds, the most probable mechanism of action for this compound is the inhibition of p38 MAP kinase.[3][4][8]

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3][4] Overactivation of this pathway is implicated in a range of inflammatory diseases, making p38 MAP kinase a prime therapeutic target.[9][10] Imidazole derivatives have been at the forefront of the development of p38 MAP kinase inhibitors, acting as competitive inhibitors at the ATP-binding site of the enzyme.[3][4]

The proposed interaction of this compound with p38 MAP kinase is likely facilitated by the imidazole core, which can form key hydrogen bonds within the ATP-binding pocket. The bulky trityl group is hypothesized to occupy a hydrophobic region of the kinase, a strategy that has been shown to improve both the potency and selectivity of other imidazole-based inhibitors.[3]

Signaling Pathway Diagram

Caption: Proposed inhibition of the p38 MAP Kinase signaling pathway.

Experimental Validation of the Proposed Mechanism

To substantiate the hypothesis of p38 MAP kinase inhibition by this compound, a series of well-defined experiments are necessary.

In Vitro Kinase Inhibition Assay

This experiment will directly measure the inhibitory activity of the compound against purified p38 MAP kinase.

Protocol:

-

Reagents and Materials:

-

Recombinant human p38 MAP kinase

-

ATP (Adenosine triphosphate)

-

Fluorescently labeled kinase substrate (e.g., a peptide substrate)

-

This compound (dissolved in DMSO)

-

Known p38 MAP kinase inhibitor (positive control, e.g., SB203580)

-

Assay buffer

-

384-well microplate

-

Plate reader capable of detecting fluorescence.

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In the microplate, add the assay buffer, the fluorescently labeled substrate, and the compound at various concentrations.

-

Add the recombinant p38 MAP kinase to initiate the reaction.

-

Add ATP to start the phosphorylation of the substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

-

Quantitative Data Summary

| Compound | Target | Assay Type | Endpoint | Expected Value Range |

| This compound | p38 MAP Kinase | In Vitro Kinase Assay | IC50 | 10 nM - 10 µM |

| SB203580 (Positive Control) | p38 MAP Kinase | In Vitro Kinase Assay | IC50 | 1 - 50 nM |

Cellular Assay for Downstream Signaling

This experiment will assess the effect of the compound on the phosphorylation of a downstream target of p38 MAP kinase in a cellular context.

Protocol:

-

Cell Culture:

-

Use a suitable cell line that expresses p38 MAP kinase (e.g., macrophages, monocytes).

-

Culture the cells to an appropriate confluency.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for a predetermined time.

-

Stimulate the cells with a known activator of the p38 MAP kinase pathway (e.g., lipopolysaccharide - LPS).

-

-

Analysis (Western Blot):

-

Lyse the cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated-p38 (p-p38) and total p38.

-

Use a secondary antibody conjugated to an enzyme for detection.

-

Visualize the protein bands and quantify the band intensities to determine the ratio of p-p38 to total p38.

-

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of p38 phosphorylation.

Alternative and Secondary Mechanisms of Action

While p38 MAP kinase inhibition is the primary proposed mechanism, the versatile imidazole scaffold suggests other potential biological targets.

-

Tubulin Polymerization Inhibition: Structurally related imidazole derivatives have been investigated as anti-mitotic agents that disrupt microtubule dynamics by inhibiting tubulin polymerization.[11] This is a particularly relevant avenue for exploration given the noted use of this compound in the synthesis of anti-cancer agents.[6][7]

-

Histamine H3 Receptor Antagonism: The imidazole ring is a key pharmacophore for histamine receptor ligands. Some imidazole-containing compounds act as antagonists at the histamine H3 receptor, which is a G protein-coupled receptor involved in neurotransmitter release.[12]

-

Anti-inflammatory Activity via COX Inhibition: Certain triphenyl imidazole compounds have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[13]

Conclusion

This compound is a compound of significant interest due to its imidazole core and bulky trityl group. The current body of evidence strongly suggests that its primary mechanism of action is likely the inhibition of p38 MAP kinase, a key player in inflammatory signaling. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis. Further investigation into alternative mechanisms, such as tubulin polymerization inhibition, is also warranted to fully elucidate the pharmacological profile of this promising molecule.

References

- P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes.Bentham Science Publishers.

- Recent Developments of p38 MAP Kinase Inhibitors as Anti- inflammatory Agents Based on the Imidazole Scaffolds.Ingenta Connect.

- Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds.PubMed.

- Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds.Bentham Science Publisher.

- Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions.

- Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized

- [4-(Hydroxymethyl)-1-Trityl-1H-Imidazol-5-Yl]Methanol.Chem-Impex.

- [4-(Hydroxymethyl)-1-Trityl-1H-Imidazol-5-Yl]Methanol.Chem-Impex.

- The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.

- Review of pharmacological effects of imidazole deriv

- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.PMC - PubMed Central.

- In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine.Benchchem.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.NIH.

Sources

- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Recent Developments of p38α MAP Kinase Inhibitors as Antiinf...: Ingenta Connect [ingentaconnect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ijirt.org [ijirt.org]

An In-depth Technical Guide to the Biological Activity of Trityl-Protected Imidazole Methanol

This guide provides a comprehensive technical overview of trityl-protected imidazole methanol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, explore its known and potential biological activities, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Strategic Importance of the Trityl Group in Imidazole-Based Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural compounds and synthetic drugs with a wide array of pharmacological applications, including antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The strategic manipulation of the imidazole scaffold allows for the fine-tuning of a compound's biological activity. One key aspect of this manipulation is the use of protecting groups, and the trityl (triphenylmethyl) group stands out for its unique properties.

The trityl group is a bulky, sterically demanding protecting group commonly used for amines, alcohols, and thiols.[4][5] Its introduction to the imidazole ring system serves several critical purposes in the synthesis of complex molecules.[5] The bulkiness of the trityl group can direct the regioselectivity of subsequent reactions, and its lipophilicity can enhance the solubility of the molecule in organic solvents, facilitating purification.[4][6] Furthermore, the trityl group is acid-labile, allowing for its removal under mild conditions, which is crucial when dealing with sensitive functional groups elsewhere in the molecule.[4]

This guide focuses specifically on N-trityl-1H-imidazole-4-methanol, a versatile intermediate and a potential pharmacophore in its own right. The presence of the hydroxymethyl group at the 4-position of the imidazole ring provides a handle for further functionalization, making it a valuable building block in the synthesis of more complex, biologically active molecules.[7]

Synthesis of N-Trityl-1H-Imidazole-4-Methanol

The synthesis of N-trityl-1H-imidazole-4-methanol typically involves the N-tritylation of a suitable imidazole precursor. A common method is the reaction of an imidazole derivative with trityl chloride (TrCl) in the presence of a base.[5]

Experimental Protocol: Synthesis of N-Trityl-1H-Imidazole-4-Methanol

Materials:

-

4-(Hydroxymethyl)-1H-imidazole hydrochloride

-

Trityl chloride (TrCl)

-

Triethylamine (Et3N)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(Hydroxymethyl)-1H-imidazole hydrochloride (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) at room temperature and stir for 30 minutes.

-

Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-trityl-1H-imidazole-4-methanol as a solid.[8]

Causality Behind Experimental Choices:

-

Base: Triethylamine is used to neutralize the HCl generated during the reaction and to deprotonate the imidazole nitrogen, facilitating its nucleophilic attack on the trityl chloride.

-

Solvent: Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts, such as triphenylmethanol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-trityl-1H-imidazole-4-methanol.

Biological Activity and Cytotoxicity

While specific biological data for N-trityl-1H-imidazole-4-methanol is not extensively reported in the public domain, we can infer its potential activities based on studies of structurally related trityl-imidazole derivatives. The imidazole scaffold itself is known to interact with various biological targets, and the trityl group can significantly influence this activity.

Anticancer and Cytotoxic Potential

Several studies have investigated the cytotoxic effects of trityl-imidazole derivatives against various cancer cell lines. The cytotoxicity of these compounds appears to be influenced by the substitution pattern on both the imidazole and the trityl rings.[9]

For instance, studies on a series of trityl imidazole derivatives have shown that the presence of methoxy groups on the trityl ring can increase cytotoxic effects.[9] Conversely, the addition of both methoxy and methyl groups to the trityl derivatives has been observed to decrease cytotoxicity.[9] Furthermore, increasing the length of a carbon chain attached to the imidazole ring has been correlated with increased cytotoxic activity.[9]

The mechanism of cytotoxicity for some imidazole derivatives involves the impairment of redox balance and mitochondrial membrane potential, leading to increased production of reactive oxygen species (ROS).[10]

Quantitative Cytotoxicity Data for Related Compounds

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Trityl Imidazole Derivatives | HepG2 | Varies with substitution | [9] |

| Imidazole-Thiazole Derivatives | MCF-7 | 10.6 | [1] |

Note: This table summarizes data for related compounds to provide context for the potential activity of trityl-protected imidazole methanol. Specific IC50 values for the title compound require experimental determination.

Antifungal Activity

Imidazole derivatives are renowned for their antifungal properties, with many marketed drugs like clotrimazole and miconazole featuring this core structure.[11] The mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] The lipophilic nature of the trityl group could potentially enhance the interaction of the molecule with the fungal cell membrane, thereby contributing to its antifungal activity.

Anti-inflammatory and Analgesic Activity

Certain di- and tri-substituted imidazole derivatives have demonstrated significant anti-inflammatory and analgesic activities with reduced gastrointestinal side effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This suggests that the trityl-protected imidazole methanol scaffold could be a starting point for developing novel anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of N-trityl-1H-imidazole-4-methanol, a series of in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HepG2, a human liver cancer cell line).[9][12]

Materials:

-

N-trityl-1H-imidazole-4-methanol

-

Cancer cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of N-trityl-1H-imidazole-4-methanol in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Biological Evaluation Workflow Diagram

Caption: Workflow for the biological evaluation of N-trityl-1H-imidazole-4-methanol.

Potential Mechanism of Action: A Hypothetical Pathway

Based on the known activities of imidazole derivatives, a potential mechanism of action for the cytotoxic effects of trityl-protected imidazole methanol could involve the induction of oxidative stress and apoptosis.

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for induced apoptosis by a trityl-imidazole-methanol derivative.

Future Perspectives and Conclusion

Trityl-protected imidazole methanol represents a promising scaffold for the development of novel therapeutic agents. Its versatile synthesis and the known biological activities of related compounds warrant further investigation into its specific pharmacological profile. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wider range of cancer cell lines, fungal strains, and inflammatory models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives with modifications to the trityl and imidazole moieties to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of lead compounds in animal models.

References

-

Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]

-

Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. National Institutes of Health. [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

-

The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Institutes of Health. [Link]

-

New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed. [Link]

-

Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. National Institutes of Health. [Link]

- Process for the production of n-trityl-imidazoles.

-

Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PubMed. [Link]

-

Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. National Institutes of Health. [Link]

- Process for preparing n-tritylimidazole compounds.

-

Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. National Institutes of Health. [Link]

-

Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl). National Institutes of Health. [Link]

- N-trityl-imidazoles and their production.

-

Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. ResearchGate. [Link]

-

alpha-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol. ChemBK. [Link]

-

Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. ResearchGate. [Link]

-

Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. [Link]

-

The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. 1-Trityl-1H-imidazole-4-methanol | 33769-07-2 | Benchchem [benchchem.com]

- 6. CAS 176721-01-0: alpha-(2,3-Dimethylphenyl)-1-(trityl)-1H-… [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-TRITYL-1H-IMIDAZOLE-4-METHANOL | 33769-07-2 [chemicalbook.com]

- 9. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]

- 10. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]

The Trityl Group in Imidazole Chemistry: A Strategic Guide to Protection, Activation, and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in vital biomolecules like the amino acid histidine and numerous pharmacologically active agents.[1] However, the inherent nucleophilicity and acidity of its N-H proton present a significant challenge in synthetic chemistry, often leading to undesired side reactions and lack of regioselectivity. The strategic use of protecting groups is therefore not merely a convenience but a necessity for precise molecular construction. Among the arsenal of protective groups, the triphenylmethyl (trityl, Tr) group stands out for its unique combination of steric bulk, acid lability, and its profound influence on the reactivity of the imidazole core. This guide provides an in-depth analysis of the role of the trityl group, moving beyond simple protection to explore its function as a powerful directing and activating group in the synthesis of complex imidazole derivatives. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer a comparative perspective to empower researchers in their synthetic endeavors.